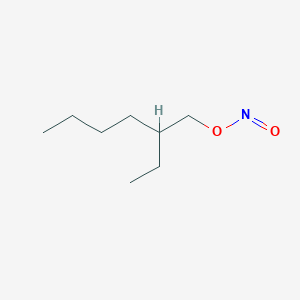
2-Ethylhexyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl nitrite (EHN) is a chemical compound with the molecular formula C8H17NO2. It is a clear, yellow liquid with a fruity odor that is commonly used as a reagent in organic synthesis and as a fuel additive. EHN is a member of the nitrite family, which are compounds that contain the NO2 group.
Mechanism Of Action
2-Ethylhexyl nitrite is a nitrite compound that acts as a vasodilator. It works by relaxing the smooth muscles in blood vessels, which leads to an increase in blood flow. This mechanism of action is similar to that of other nitrite compounds such as sodium nitrite and amyl nitrite.
Biochemical And Physiological Effects
2-Ethylhexyl nitrite has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, heart, and other organs. 2-Ethylhexyl nitrite has also been shown to reduce blood pressure and improve oxygen delivery to tissues. These effects make 2-Ethylhexyl nitrite a potential therapeutic agent for the treatment of various conditions such as heart disease and stroke.
Advantages And Limitations For Lab Experiments
2-Ethylhexyl nitrite has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. 2-Ethylhexyl nitrite is also relatively non-toxic and has a low risk of explosion or combustion. However, 2-Ethylhexyl nitrite can be difficult to handle due to its volatility and reactivity with other chemicals.
Future Directions
There are several potential future directions for research on 2-Ethylhexyl nitrite. One area of interest is the development of 2-Ethylhexyl nitrite as a therapeutic agent for the treatment of cardiovascular disease. Another area of interest is the use of 2-Ethylhexyl nitrite as a fuel additive to improve the performance of diesel engines. Finally, further research is needed to better understand the mechanism of action of 2-Ethylhexyl nitrite and its potential uses in other areas of medicine and industry.
Synthesis Methods
2-Ethylhexyl nitrite can be synthesized by reacting 2-ethylhexanol with nitric acid and sulfuric acid. The reaction yields 2-Ethylhexyl nitrite and water as byproducts. This method of synthesis is commonly used in industry due to its efficiency and low cost.
Scientific Research Applications
2-Ethylhexyl nitrite has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of various organic compounds such as esters, amides, and nitroalkanes. 2-Ethylhexyl nitrite is also used as a fuel additive to increase the cetane number of diesel fuel.
properties
CAS RN |
1653-42-5 |
|---|---|
Product Name |
2-Ethylhexyl nitrite |
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-ethylhexyl nitrite |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-8(4-2)7-11-9-10/h8H,3-7H2,1-2H3 |
InChI Key |
DAQIQPHKWNXNKB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CON=O |
Canonical SMILES |
CCCCC(CC)CON=O |
Other CAS RN |
1653-42-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



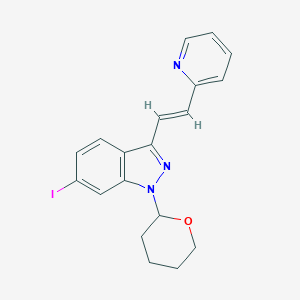
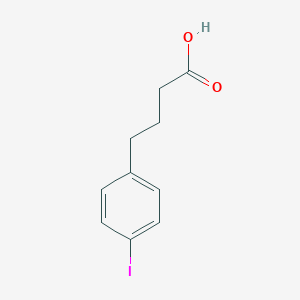

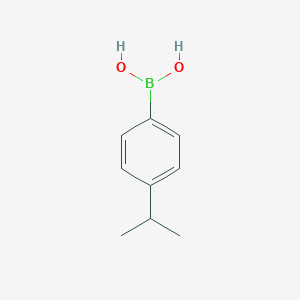

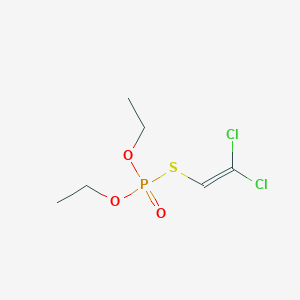


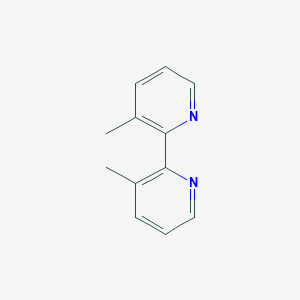
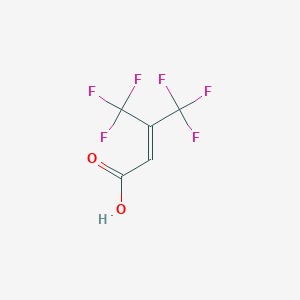
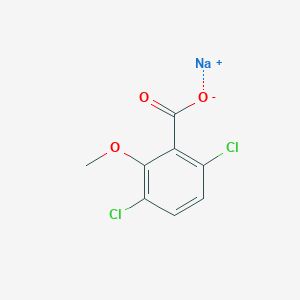

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)
